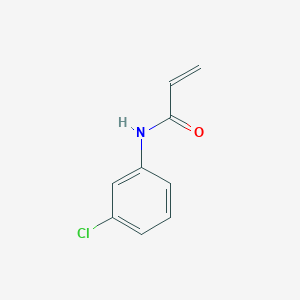

N-(3-氯苯基)丙烯酰胺

描述

N-(3-Chlorophenyl)acrylamide is a chemical compound with the molecular formula C9H8ClNO . It is related to other compounds such as N-(3-CHLOROPHENYL)-3-(3-METHOXYPHENYL)ACRYLAMIDE and N-(3-CHLOROPHENYL)-3-(2,3-DIMETHOXYPHENYL)ACRYLAMIDE .

Synthesis Analysis

The synthesis of N-(3-chlorophenyl)acrylamide and similar compounds often involves the reaction of an aliphatic primary amine with acryloyl chloride in the presence of a base . This process has been described in multiple publications and is typically carried out on a small scale .Molecular Structure Analysis

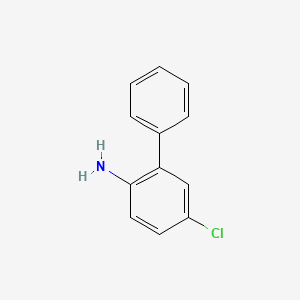

The molecular structure of N-(3-chlorophenyl)acrylamide consists of a chlorophenyl group attached to an acrylamide group . The average mass of the molecule is 181.619 Da .Chemical Reactions Analysis

Acrylamide, a related compound, is known to undergo heat-induced reactions with the amino group of asparagine and the carbonyl group of reducing sugars, leading to the formation of early Maillard reaction products . It’s plausible that N-(3-chlorophenyl)acrylamide may undergo similar reactions.科学研究应用

杀虫剂

与 N-(3-氯苯基)丙烯酰胺相关的 N-(4-氯苯基)-2-苯氧基乙酰胺衍生物已被合成并测试了对棉铃虫 Spodoptera littoralis 的杀虫功效。一些化合物表现出优异的结果,表明在害虫控制中有潜在的应用(Rashid 等,2021)。

工业用途和环境归宿

N-(3-氯苯基)丙烯酰胺衍生的丙烯酰胺具有广泛的工业应用。它用于合成聚丙烯酰胺,聚丙烯酰胺在土壤改良、废水处理、化妆品、造纸和纺织工业中都有应用。了解丙烯酰胺的环境归宿和神经毒性至关重要,因为它用途广泛(Smith & Oehme,1991)。

生物工程应用

聚(N-异丙基丙烯酰胺)是丙烯酰胺的衍生物,用于生物工程中无损释放生物细胞和蛋白质。这在研究细胞外基质、细胞片工程、组织移植等方面有应用(Cooperstein & Canavan,2010)。

缓蚀

丙烯酰胺衍生物已被研究其作为缓蚀剂的潜力。研究表明,某些丙烯酰胺衍生物能有效抑制铜的硝酸溶液中的腐蚀,表明在金属防腐中的应用(Abu-Rayyan 等,2022)。

聚合和材料研究

丙烯酰胺在压力下发生聚合,这在材料研究中很重要。此特性与聚丙烯酰胺的研究相关,聚丙烯酰胺是各种工业应用中的重要聚合物(Sharma 等,2013)。

作用机制

Target of Action

N-(3-chlorophenyl)acrylamide, also known as N-(3-chlorophenyl)prop-2-enamide, is a type of acrylamide derivative. Acrylamides are known to interact with biological nucleophiles such as DNA bases, proteins, or peptides

Mode of Action

Acrylamides in general are known to form covalent bonds with soft nucleophiles, such as cysteine thiolate groups located within active sites of presynaptic proteins . This interaction can lead to protein inactivation, disrupting nerve terminal processes and impairing neurotransmission .

Biochemical Pathways

Acrylamide is metabolized in vivo by two pathways. The first involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide . The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) . It’s plausible that N-(3-chlorophenyl)acrylamide follows similar biochemical pathways.

Pharmacokinetics

Acrylamide is known to be rapidly soluble and mobile in water, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Acrylamide derivatives have been associated with neurotoxicity . In addition, some acrylamide derivatives have shown antioxidant activity , suggesting potential protective effects against oxidative stress.

Action Environment

The action of N-(3-chlorophenyl)acrylamide, like other acrylamides, can be influenced by environmental factors. Acrylamides are widely used in industrial processes and can be found in the environment, including in food and water . Exposure to acrylamides can occur through ingestion, inhalation, and dermal contact . The extent of toxicity is highly dependent on factors like frequency and concentration of exposure .

安全和危害

未来方向

属性

IUPAC Name |

N-(3-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXQEWMZAUGCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990407 | |

| Record name | N-(3-Chlorophenyl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7017-16-5 | |

| Record name | NSC58498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Chlorophenyl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

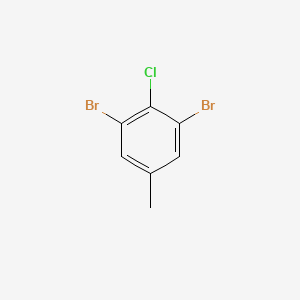

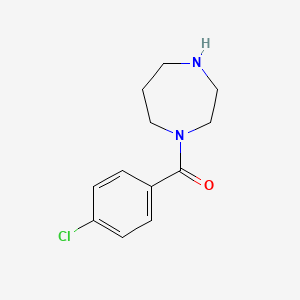

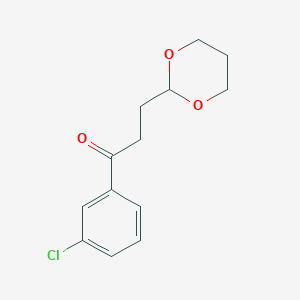

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3024455.png)

![2-Chloro-4-fluoro-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic Acid](/img/structure/B3024469.png)